2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is a compound that features both aziridine and naphthoquinone moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their ring strain and reactivity, while naphthoquinones are aromatic compounds with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione typically involves the reaction of 3-chloronaphthalene-1,4-dione with aziridine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of aziridine on the naphthoquinone. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: More complex quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an anticancer agent due to the presence of the aziridine moiety, which can alkylate DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the development of new materials with unique properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive due to its ring strain, making it prone to nucleophilic attack. This can lead to the formation of covalent bonds with DNA, proteins, or other biomolecules, potentially disrupting their normal function. The naphthoquinone moiety can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its anticancer properties and used in prodrug activation systems.
Aziridin-1-yl oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: A chemotherapeutic agent that also contains an aziridine ring and is used for its antitumor activity.
Uniqueness
2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both alkylating and redox properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
Properties
CAS No. |
6277-28-7 |
---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8ClNO2/c13-9-10(14-5-6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 |
InChI Key |
CENRWQNKDFNADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.